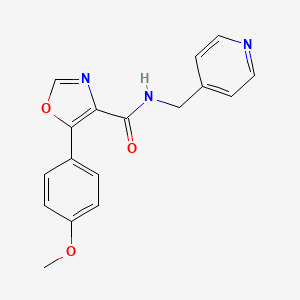

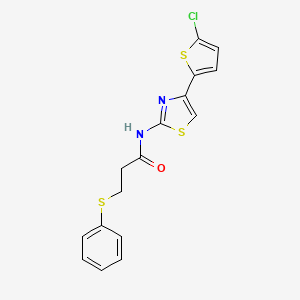

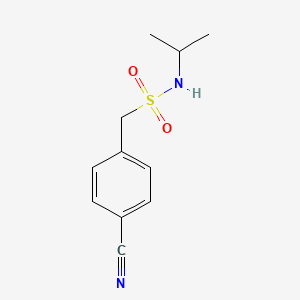

![molecular formula C12H8Cl2N2O3S B2388707 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 862807-49-6](/img/structure/B2388707.png)

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are heterocyclic organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . Carboxamides, on the other hand, are organic compounds that contain a carbonyl (C=O) group attached to an amine (NH2) group.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used in the synthesis of certain benzothiazole derivatives .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, indicates the aromaticity of the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazoles, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and a specific gravity of 1.2 .Wissenschaftliche Forschungsanwendungen

Sulfonamide Research Applications

Sulfonamides exhibit a wide range of biological activities, including applications as antiglaucoma agents, antitumor agents, and diagnostic tools. Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been explored for their potential in treating glaucoma by targeting CA II and as antitumor agents by targeting tumor-associated isoforms CA IX/XII. This illustrates the compound's relevance in developing novel drugs with specific mechanisms of action against diseases like cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).

Thiazole Derivatives in Drug Development

Thiazole and its derivatives are significant in medicinal chemistry, showing diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The interest in thiazolidine motifs, a key structure in many bioactive compounds, highlights the role of sulfur-containing heterocycles in enhancing pharmacological properties and facilitating the synthesis of valuable organic combinations. Research in this area focuses on developing new synthetic approaches to improve selectivity, product yield, and pharmacokinetic activity, indicating a broad spectrum of potential applications in drug development (Sahiba et al., 2020).

Antioxidant and Anti-inflammatory Applications

Studies on benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. These compounds show promise in vitro for anti-inflammatory activity and exhibit significant antioxidant activity against various reactive species. Such research highlights the importance of exploring novel chemical scaffolds for developing therapeutic agents with improved efficacy and reduced side effects in treating inflammation and oxidative stress-related disorders (Raut et al., 2020).

Wirkmechanismus

Target of Action

The compound, also known as N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic activities . These activities suggest that the compound may have various molecular and cellular effects.

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, 4,7-Dichlorobenzo[d]thiazol-2-amine, a related compound, has been labeled with the GHS07 pictogram and the signal word "Warning" . Its hazard statements include H302, H315, H319, and H335, and its precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3S/c13-6-1-2-7(14)10-9(6)15-12(20-10)16-11(17)8-5-18-3-4-19-8/h1-2,5H,3-4H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLXBBGTRBEFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

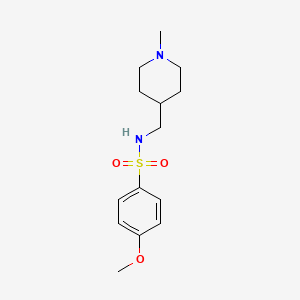

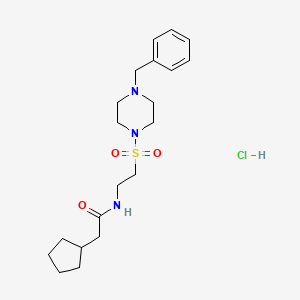

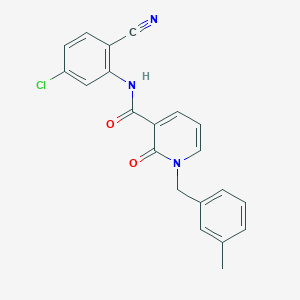

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)

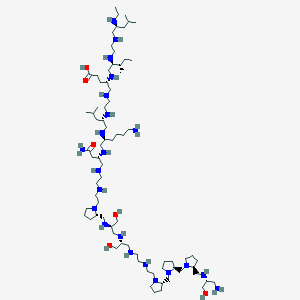

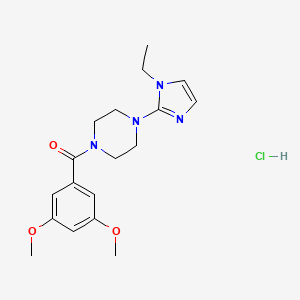

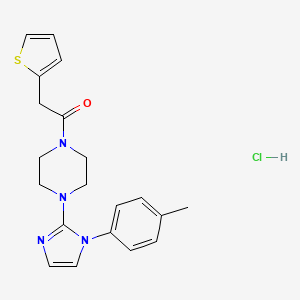

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

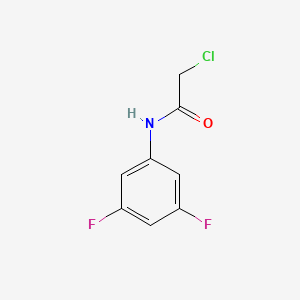

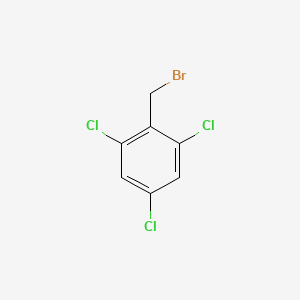

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)